8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide
Description
This compound belongs to the coumarin (chromene) family, characterized by a benzopyrone core with an ethoxy substituent at position 8, a 2-oxo group at position 2, and a carboxamide side chain linked to a 4-(1H-imidazol-1-yl)phenyl-ethyl moiety.
Properties
IUPAC Name |
8-ethoxy-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-3-29-20-6-4-5-17-13-19(23(28)30-21(17)20)22(27)25-15(2)16-7-9-18(10-8-16)26-12-11-24-14-26/h4-15H,3H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUNEVHOJMFSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C)C3=CC=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with an ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halogenated precursor with imidazole in the presence of a base such as potassium carbonate.
Coupling of the Chromene and Imidazole Units: The chromene and imidazole units can be coupled through an amide bond formation. This can be achieved by reacting the chromene carboxylic acid with an amine derivative of the imidazole unit in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and the nucleophilic substitution steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group in the chromene core to an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways involving chromene and imidazole derivatives.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the chromene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Implications
- Further studies should explore its inhibition of cytochrome P450 or bacterial efflux pumps.
- Chalcone Derivatives : The antimicrobial efficacy reported for Hussain’s compound underscores the importance of imidazole in disrupting microbial membranes or enzymes .
- Carbamate Derivative : Its complex substituent profile highlights the trade-off between structural complexity and pharmacokinetic optimization, a consideration for the target compound’s development .
Biological Activity
8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide, a synthetic compound, has garnered attention in the scientific community due to its potential biological activities, particularly in cancer treatment. This article synthesizes available data on its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone with an ethoxy group and an imidazole moiety, which are known to contribute to its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has been compared to established chemotherapeutic agents such as 5-fluorouracil (5-FU) and methotrexate (MTX).
Antitumor Activity
A study evaluated the compound's effects on three cancer cell lines: A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The results showed that the compound had a lower IC50 value than both 5-FU and MTX, indicating higher potency.
| Cell Line | IC50 (µM) | Comparison with 5-FU | Comparison with MTX |
|---|---|---|---|
| A549 | 18.53 | More potent | More potent |
| SGC-7901 | 4.07 | Significantly more potent | Significantly more potent |
| HeLa | 2.96 | Five-fold stronger | Five-fold stronger |
This selectivity for tumor cells over normal cells was highlighted by a selectivity index indicating that normal L-02 cells were less affected compared to tumor cells .
The mechanism by which this compound induces cell death appears to involve apoptosis. The study demonstrated that treatment with the compound resulted in:
- Increased expression of pro-apoptotic protein Bax .
- Decreased expression of anti-apoptotic protein Bcl-2 .
- Activation of caspase-3 , a critical executor of apoptosis.
These findings suggest that the compound triggers apoptosis through the intrinsic pathway, characterized by mitochondrial involvement .
Study 1: Antiproliferative Effects
In a detailed investigation, the compound was tested against HeLa cells using Hoechst/PI double staining to assess apoptosis rates. The experimental group treated with the compound showed a 68.2% apoptosis rate , significantly higher than the 39.6% rate induced by 5-FU .
Study 2: Selectivity and Toxicity
In another study assessing selectivity, it was found that the compound's toxic effects on normal cells were substantially lower than on cancerous cells, reinforcing its potential as a targeted therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
